Ethyl 4-tert-butoxy-3-oxobutanoate
Overview
Description
Ethyl 4-tert-butoxy-3-oxobutanoate is an organic compound with the molecular formula C10H18O4 and a molecular weight of 202.25 g/mol . It is commonly used as an intermediate in chemical synthesis and as a reagent in various organic reactions . This compound is known for its role in the synthesis of biologically active molecules and as a protecting group in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-tert-butoxy-3-oxobutanoate typically involves the reaction of ethyl-4-chloroacetoacetate with tert-butyl alcohol in the presence of sodium hydride and dimethyl formamide. The reaction is carried out at 0°C for 2 hours, followed by an additional 2 hours at ambient temperature. The mixture is then poured onto 2N hydrochloric acid/ice and extracted four times with ethyl acetate. The resulting yellow oil is subjected to flash column chromatography on silica eluting with a mixture of ethyl acetate and petrol (1:9, v/v) to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, and the purification process is streamlined to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-tert-butoxy-3-oxobutanoate undergoes various chemical reactions, including oxidation, reduction, and substitution. It can be used to synthesize biologically active molecules or as a protecting group for organic synthesis reactions.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include sodium hydride, dimethyl formamide, ethyl-4-chloroacetoacetate, and tert-butyl alcohol. The reaction conditions typically involve low temperatures (0°C) followed by ambient temperature to ensure optimal yield and purity.
Major Products Formed
Scientific Research Applications
Ethyl 4-tert-butoxy-3-oxobutanoate has several scientific research applications, including:
Chiral Intermediate Synthesis: It plays a crucial role in the synthesis of chiral intermediates, such as Methyl (3S)-3-(tert-butoxycarbonylamino)-4-oxobutanoate, an important chiral intermediate of sitagliptin.
Cancer Research: This compound is utilized in the total synthesis of (+)-trachyspic acid, a known tumor cell heparanase inhibitor.
Microbial Aldehyde Reductase Research: It is significant in studying microbial aldehyde reductase, providing insights into enzyme behavior in organic solvent-water diphasic systems.
Mechanism of Action
The mechanism of action of Ethyl 4-tert-butoxy-3-oxobutanoate involves its role as an intermediate in various chemical reactions. It acts as a nucleophile in substitution reactions and can undergo oxidation and reduction to form different products. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
Comparison with Similar Compounds
Ethyl 4-tert-butoxy-3-oxobutanoate can be compared with similar compounds such as ethyl 4-chloro-3-oxobutanoate and ethyl 3-oxobutanoate. These compounds share similar structural features and reactivity but differ in their specific applications and reaction conditions. This compound is unique due to its tert-butoxy group, which provides steric hindrance and influences its reactivity in chemical reactions.
List of Similar Compounds
- Ethyl 4-chloro-3-oxobutanoate
- Ethyl 3-oxobutanoate
- Ethyl 4-(ethyloxy)-2-oxobut-3-enoate
Properties
IUPAC Name |
ethyl 4-[(2-methylpropan-2-yl)oxy]-3-oxobutanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O4/c1-5-13-9(12)6-8(11)7-14-10(2,3)4/h5-7H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVEFXRBXZIGLMA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)COC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50472839 | |
Record name | Ethyl 4-t-butoxyacetoacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50472839 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67354-35-2 | |
Record name | Ethyl 4-(1,1-dimethylethoxy)-3-oxobutanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=67354-35-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 4-t-butoxyacetoacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50472839 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.